3-Carbamoyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid
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Overview
Description
3-Carbamoyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C10H17NO5 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid typically involves the protection of azetidine-3-carboxylic acid with a tert-butoxycarbonyl (Boc) group. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The protected intermediate is then subjected to further reactions to introduce the carbamoyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Carbamoyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carbamoyl group.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-Carbamoyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Carbamoyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which the enzyme is involved.
Comparison with Similar Compounds
Similar Compounds
1-Boc-azetidine-3-carboxylic acid: A similar compound with a Boc-protected azetidine ring.
Azetidine-3-carboxylic acid: The parent compound without the carbamoyl and Boc groups.
Uniqueness
3-Carbamoyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid is unique due to the presence of both the carbamoyl and Boc groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in synthetic chemistry and a useful tool in biological research.
Properties
IUPAC Name |
3-carbamoyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O5/c1-9(2,3)17-8(16)12-4-10(5-12,6(11)13)7(14)15/h4-5H2,1-3H3,(H2,11,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POEHRFUFSXZPHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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